
Ethyl 2-(methylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methylamino)pentanoate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique structure, which includes an ethyl group, a methylamino group, and a pentanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(methylamino)pentanoate can be synthesized through the esterification of 2-(methylamino)pentanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(methylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The methylamino group may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: An ester with a similar structure, used in perfumes and as a solvent.
Uniqueness: Ethyl 2-(methylamino)pentanoate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other simple esters.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 2-(methylamino)pentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-6-7(9-3)8(10)11-5-2/h7,9H,4-6H2,1-3H3 |
InChI Key |
WZFFTVUDLJSSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


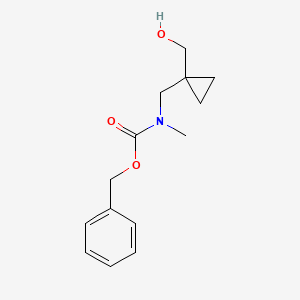
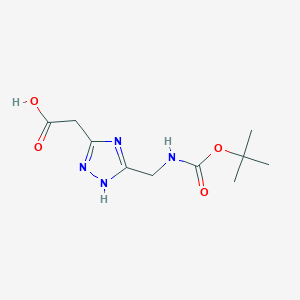
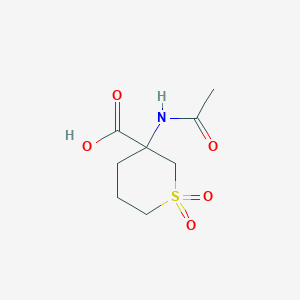
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
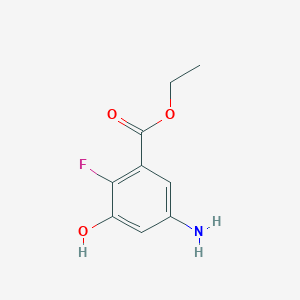
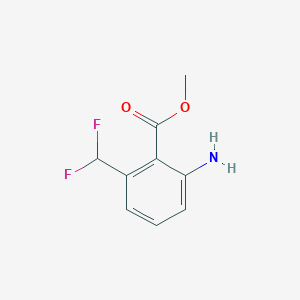
![Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
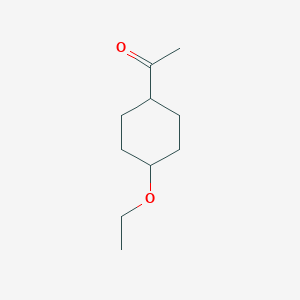
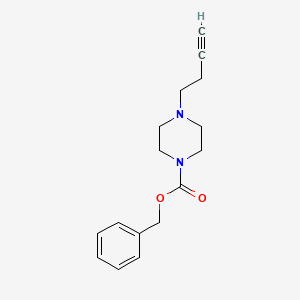
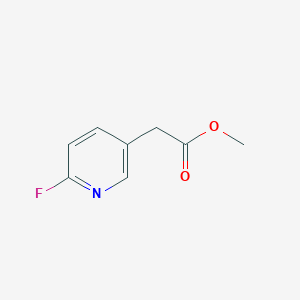
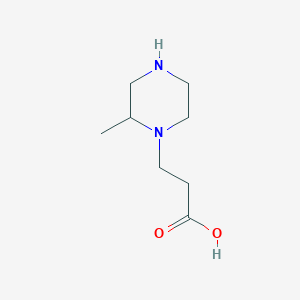
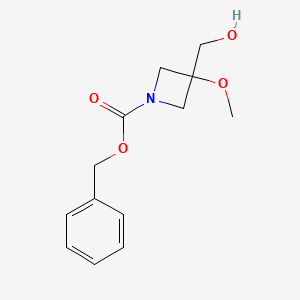
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)
